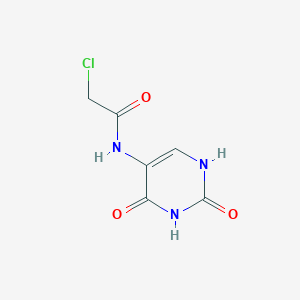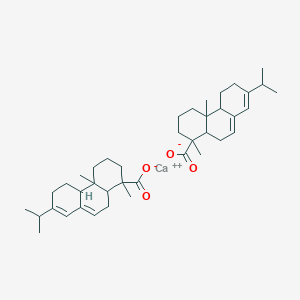
5-(Chloroacetylamino)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloroacetylamino)uracil, also known as CAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule belongs to the class of uracil derivatives that have shown promising results in many biological and chemical studies.
科学的研究の応用
5-(Chloroacetylamino)uracil has been studied extensively in various scientific fields due to its unique properties. One of the most promising applications of 5-(Chloroacetylamino)uracil is in the field of cancer research. Studies have shown that 5-(Chloroacetylamino)uracil has the potential to inhibit the growth of cancer cells by interfering with their DNA synthesis. This makes it a potential candidate for the development of new anti-cancer drugs.
5-(Chloroacetylamino)uracil has also shown potential as an antimicrobial agent. Studies have shown that it has a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains. This makes it a potential candidate for the development of new antibiotics.
Another potential application of 5-(Chloroacetylamino)uracil is in the field of material science. Studies have shown that 5-(Chloroacetylamino)uracil can be used as a building block for the synthesis of new materials with unique properties. For example, it has been used to synthesize new metal-organic frameworks with potential applications in gas storage and separation.
作用機序
The mechanism of action of 5-(Chloroacetylamino)uracil is not fully understood, but studies have shown that it interferes with DNA synthesis by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA replication. This leads to the accumulation of uracil in the DNA, which can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects
5-(Chloroacetylamino)uracil has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antimicrobial agent. It has also been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 5-(Chloroacetylamino)uracil in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-(Chloroacetylamino)uracil is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 5-(Chloroacetylamino)uracil. One area of interest is the development of new anti-cancer drugs based on the structure of 5-(Chloroacetylamino)uracil. Another area of interest is the development of new antimicrobial agents based on the properties of 5-(Chloroacetylamino)uracil. Additionally, research on the use of 5-(Chloroacetylamino)uracil as a building block for the synthesis of new materials with unique properties is an area of interest in the field of material science. Finally, further studies on the mechanism of action of 5-(Chloroacetylamino)uracil and its potential physiological effects are needed to fully understand its potential applications.
合成法
The synthesis of 5-(Chloroacetylamino)uracil involves the reaction of 5-amino-2,4,6-trichloropyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of 5-(Chloroacetylamino)uracil as a white crystalline solid with a melting point of 228-230°C. The yield of the synthesis is typically around 50-60%.
特性
分子式 |
C6H6ClN3O3 |
|---|---|
分子量 |
203.58 g/mol |
IUPAC名 |
2-chloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O3/c7-1-4(11)9-3-2-8-6(13)10-5(3)12/h2H,1H2,(H,9,11)(H2,8,10,12,13) |
InChIキー |
HPHUJFLDBKOWSX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
正規SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
溶解性 |
30.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)